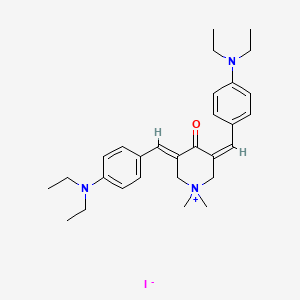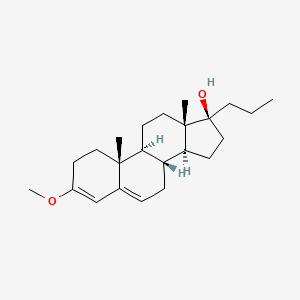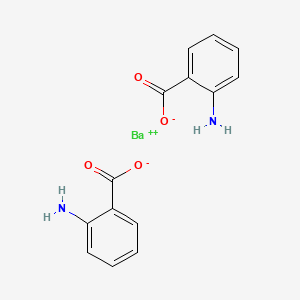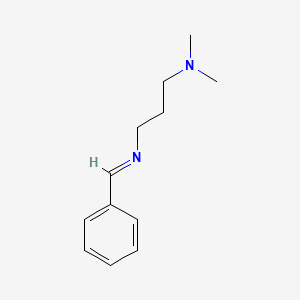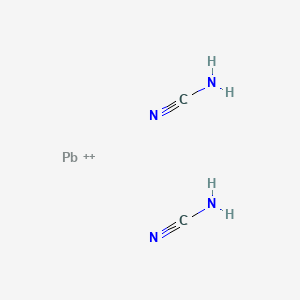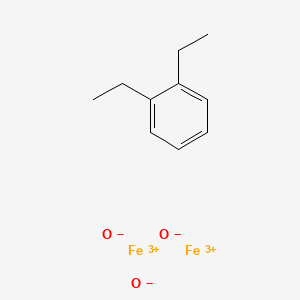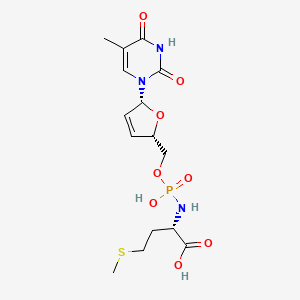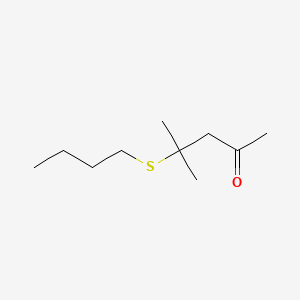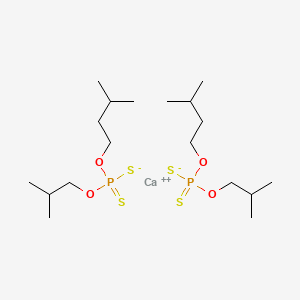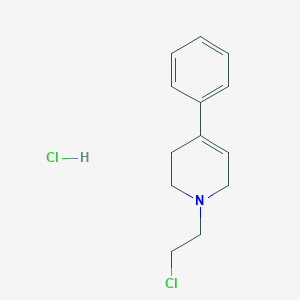
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, making it a valuable tool in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the triphenylphosphonium group. One common method involves the reaction of benzoyl chloride with 3,4-diphenylbutan-2-one in the presence of a base to form the benzoyloxy intermediate. This intermediate is then reacted with triphenylphosphine and an appropriate halide source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The triphenylphosphonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the triphenylphosphonium group into molecules.
Biology: The compound is utilized in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group’s ability to cross cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly for targeting mitochondria in cancer cells.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride involves its ability to cross cell membranes and target specific cellular components. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can interact with mitochondrial membranes. This interaction can lead to the disruption of mitochondrial function, making it a potential tool for studying mitochondrial dynamics and developing targeted therapies.
類似化合物との比較
Similar Compounds
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of chloride.
(3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
What sets (3-(Benzoyloxy)-4-oxo-3,4-diphenylbutyl)triphenylphosphonium chloride apart is its specific chloride ion, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in certain chemical reactions and biological studies where the chloride ion plays a crucial role.
特性
CAS番号 |
22966-77-4 |
|---|---|
分子式 |
C41H34ClO3P |
分子量 |
641.1 g/mol |
IUPAC名 |
(3-benzoyloxy-4-oxo-3,4-diphenylbutyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C41H34O3P.ClH/c42-39(33-19-7-1-8-20-33)41(35-23-11-3-12-24-35,44-40(43)34-21-9-2-10-22-34)31-32-45(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+1;/p-1 |
InChIキー |
CAUBXAQYQFAOTG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OC(=O)C6=CC=CC=C6.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


